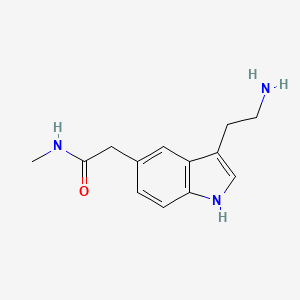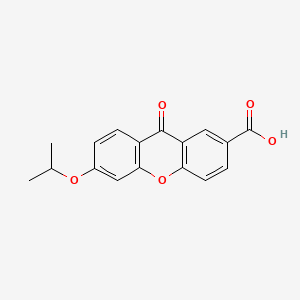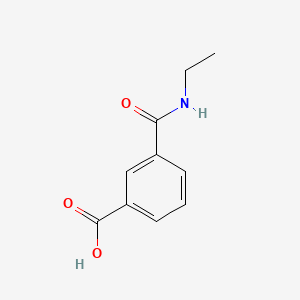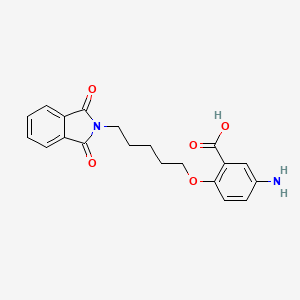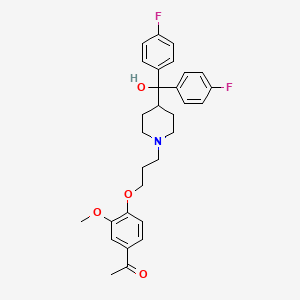
1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone
Vue d'ensemble
Description
AHR-5333 an antiallergy compound.
Applications De Recherche Scientifique
Antiallergy Activity
- Synthesis and Antiallergy Activity : AHR-5333 was found to be a potent antiallergy agent in the passive foot anaphylaxis assay, showing stronger activity than oxatomide and terfenadine, indicating its potential in antiallergic research (Walsh, Franzyshen, & Yanni, 1989).
Analytical Method Development
- HPLC Analysis in Plasma : High-performance liquid chromatography (HPLC) methods were developed to analyze AHR-5333 and its active acidic metabolite in plasma. This is significant for bioavailability studies and drug quantitation in biological samples (Greene, Krebs, Lemieux, & Cheng, 1990).
In Vivo Models of Hypersensitivity
- Immediate Hypersensitivity Models : In vivo studies demonstrated that AHR-5333 is more potent than several other compounds in rat and guinea pig models of immediate hypersensitivity. Its long-acting activity was highlighted, showing promise in allergic response research (Yanni & Foxwell, 1988).
Calcium-Channel Blocking and Antihypertensive Activity
- Calcium-Channel Blocking and Antihypertensive Activity : The compound demonstrated significant calcium-channel-blocking and antihypertensive effects in various models, indicating its potential utility in cardiovascular research (Shanklin, Johnson, Proakis, & Barrett, 1991).
Metabolism and Pharmacokinetics
- Metabolite Identification : Hyphenated LC/NMR and LC/MS techniques were applied to identify in vitro and in vivo metabolites of AHR-5333, contributing to understanding its pharmacokinetics and metabolic pathways (Mutlib, Strupczewski, & Chesson, 1995).
Quality Control in Pharmaceuticals
- Quality Control of Iloperidone : Research on the synthesis of related substances of iloperidone, a derivative of AHR-5333, aids in the quality control of pharmaceuticals (Jiangxi, 2014).
Antimicrobial Research
- Antimicrobial Activity : AHR-5333 has been investigated for its antimicrobial properties. Novel derivatives were synthesized and evaluated for their activity against various microbial organisms (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Cytotoxicity and Drug Binding Studies
- Cytotoxicity and Binding Analysis : Studies on the cytotoxicity and binding characteristics of AHR-5333 derivatives to proteins like human serum albumin can inform drug development and pharmacological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Propriétés
Numéro CAS |
60284-71-1 |
|---|---|
Nom du produit |
1-(4-(3-(4-(Bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone |
Formule moléculaire |
C30H33F2NO4 |
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C30H33F2NO4/c1-21(34)22-4-13-28(29(20-22)36-2)37-19-3-16-33-17-14-25(15-18-33)30(35,23-5-9-26(31)10-6-23)24-7-11-27(32)12-8-24/h4-13,20,25,35H,3,14-19H2,1-2H3 |
Clé InChI |
QFUKWQQHSSRPQM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)OC |
Apparence |
Solid powder |
Autres numéros CAS |
60284-71-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone AHR 5333 AHR-5333 Ethanone, 1-(4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


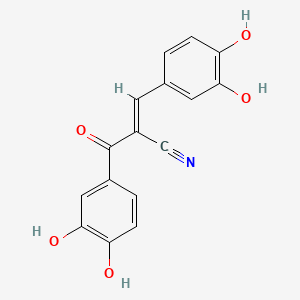
![ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxopyridin-1-yl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate](/img/structure/B1666633.png)
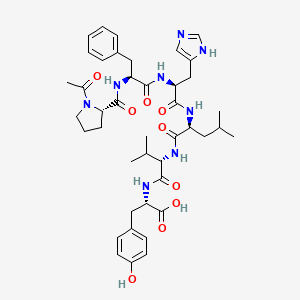
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-2-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B1666636.png)
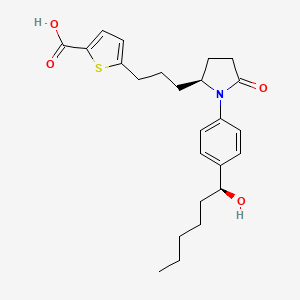
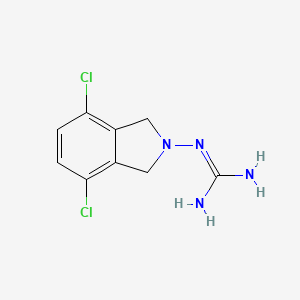
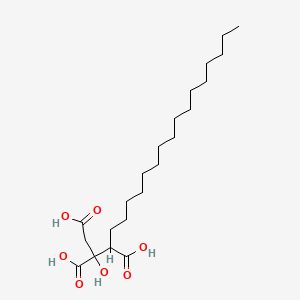
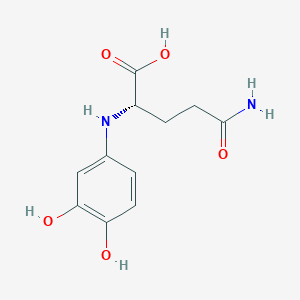
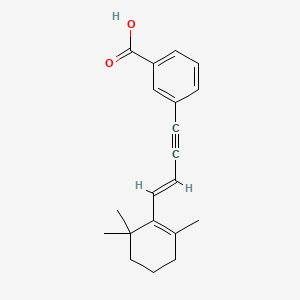
![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
